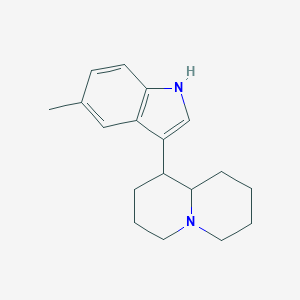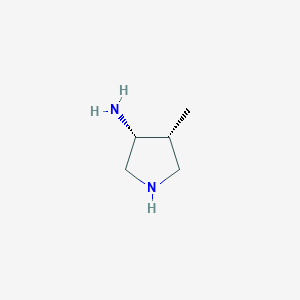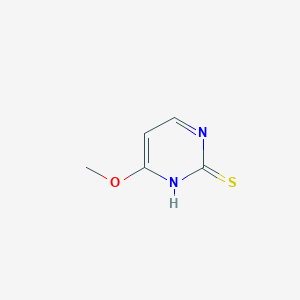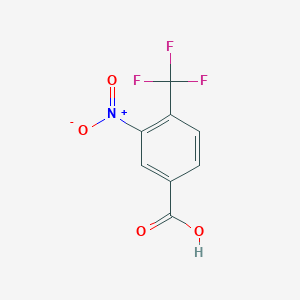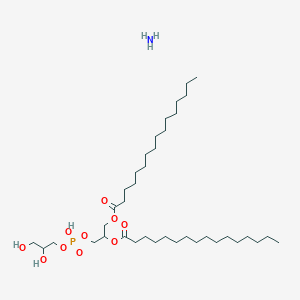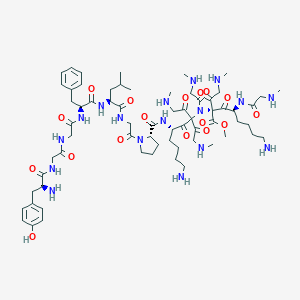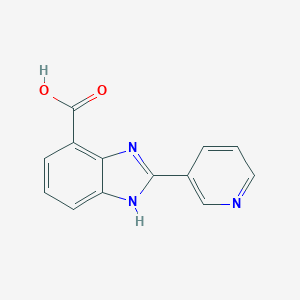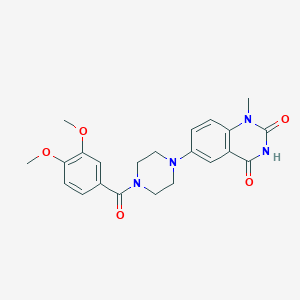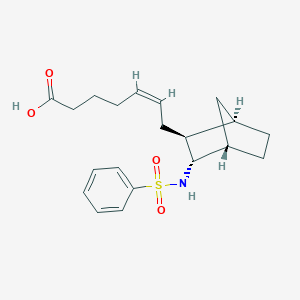
Benproperine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benproperine is a chiral compound used primarily as an antitussive agent. It is the enantiomer of benproperine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its effectiveness in suppressing coughs without the sedative effects commonly associated with other antitussive medications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benproperine typically involves the resolution of racemic benproperine or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-benproperine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to produce high yields of the enantiomer with minimal impurities. The choice of method depends on factors such as cost, efficiency, and the required purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-benproperine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
®-benproperine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of new antitussive medications and other therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ®-benproperine involves its interaction with specific receptors in the central nervous system. It acts on the cough center in the brainstem to suppress the cough reflex. The molecular targets include various neurotransmitter receptors and ion channels that modulate neuronal activity. The pathways involved in its action are complex and involve multiple steps of signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Benproperine: The racemic mixture containing both ®- and (S)-enantiomers.
Dextromethorphan: Another antitussive agent with a different mechanism of action.
Codeine: An opioid antitussive with sedative effects.
Uniqueness
®-benproperine is unique in its ability to suppress coughs without causing sedation, making it a preferred choice for patients who need to avoid drowsiness. Its chiral nature also allows for more targeted interactions with biological receptors, potentially leading to fewer side effects compared to non-chiral or racemic compounds.
Propiedades
Número CAS |
124678-30-4 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |
Clave InChI |
JTUQXGZRVLWBCR-GOSISDBHSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES canónico |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


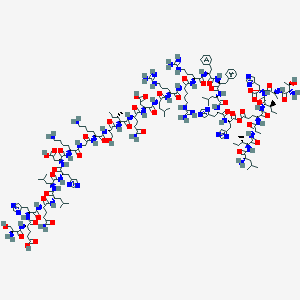
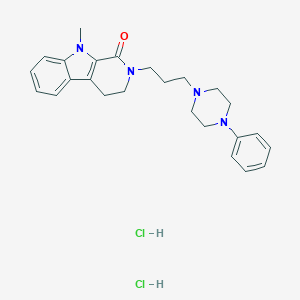
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
